2-(3-HYDROXYMETHYL-INDOL-1-YL)-N-P-TOLYL-ACETAMIDE

Description

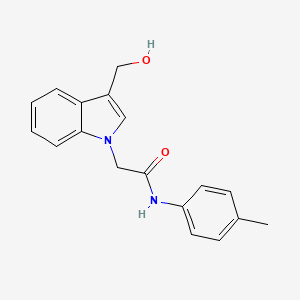

2-(3-HYDROXYMETHYL-INDOL-1-YL)-N-P-TOLYL-ACETAMIDE is a synthetic indole derivative characterized by a hydroxymethyl (-CH₂OH) substituent at position 3 of the indole ring, linked via an acetamide group to a para-methylphenyl (p-tolyl) moiety. The indole scaffold is a privileged structure in medicinal chemistry due to its presence in bioactive natural products and pharmaceuticals. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, while the p-tolyl acetamide moiety contributes to hydrophobic interactions.

Properties

IUPAC Name |

2-[3-(hydroxymethyl)indol-1-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13-6-8-15(9-7-13)19-18(22)11-20-10-14(12-21)16-4-2-3-5-17(16)20/h2-10,21H,11-12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJGPIRTMHFUHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-HYDROXYMETHYL-INDOL-1-YL)-N-P-TOLYL-ACETAMIDE typically involves the following steps:

Formation of the Indole Nucleus: The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.

Acylation: The final step involves the acylation of the indole derivative with 4-methylphenylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-HYDROXYMETHYL-INDOL-1-YL)-N-P-TOLYL-ACETAMIDE can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Substitution: The indole nucleus can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

2-(3-HYDROXYMETHYL-INDOL-1-YL)-N-P-TOLYL-ACETAMIDE has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-HYDROXYMETHYL-INDOL-1-YL)-N-P-TOLYL-ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole nucleus is known to interact with various receptors and enzymes, leading to a range of biological effects. The hydroxymethyl and acetamide groups may also contribute to the compound’s activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Indole Derivatives

Key Observations :

- Indole vs. 2-Oxoindoline : The target compound retains the intact indole ring, whereas compounds like IK and others in feature a 2-oxoindoline (indolin-2-one) core, which introduces conjugation and alters electronic properties .

- Substituent Position : The target’s hydroxymethyl at position 3 contrasts with 2-(6-Methyl-1H-indol-3-yl)acetic acid’s methyl at position 6 . Positional differences influence steric and electronic interactions.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Biological Activity

2-(3-Hydroxymethyl-Indol-1-yl)-N-p-tolyl-acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole ring, which is known for its diverse biological activity. The presence of the hydroxymethyl group enhances its solubility and may influence its interaction with biological targets. The N-p-tolyl group is expected to contribute to the lipophilicity of the compound, potentially affecting its bioavailability.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the compound inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating effective cytotoxicity at micromolar concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In assays such as DPPH and ABTS radical scavenging tests, it exhibited moderate antioxidant activity, suggesting a potential role in mitigating oxidative stress. This property may be beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined against common pathogens like Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

The biological activities of this compound are believed to be mediated through several mechanisms:

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to caspase activation.

- Antioxidant Mechanism : Scavenging free radicals and enhancing cellular antioxidant defenses.

- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cancer cell proliferation and survival.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The compound significantly reduced tumor size compared to control groups. Histopathological analysis revealed increased apoptotic cells within the tumor tissues, corroborating in vitro findings.

Q & A

Q. What are the recommended synthetic pathways for 2-(3-Hydroxymethyl-indol-1-yl)-N-p-tolyl-acetamide?

Methodological Answer: The synthesis typically involves coupling indole derivatives (e.g., 3-hydroxymethylindole) with p-tolyl-acetamide precursors. Key steps include:

- Nucleophilic substitution : Reacting 3-hydroxymethylindole with chloroacetyl chloride to form the acetamide intermediate.

- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the indole moiety to the p-tolyl group.

- Purification : Column chromatography with ethyl acetate/hexane gradients (60:40 to 80:20) to isolate the product .

Optimization Parameters : - Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility .

- Temperature : 60–80°C under inert atmosphere (N₂/Ar) .

- Catalyst : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps .

Q. Table 1. Typical Reaction Conditions for Synthesis

| Parameter | Range/Option | Reference |

|---|---|---|

| Solvent | DCM, DMF | |

| Temperature | 60–80°C | |

| Reaction Time | 12–24 hours | |

| Catalyst | Pd(OAc)₂ |

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structure to confirm bond lengths and angles. Use SHELX software for refinement .

- NMR Spectroscopy :

- ¹H NMR : Verify substituent positions (e.g., hydroxymethyl proton at δ 4.5–5.0 ppm, indole NH at δ 10–11 ppm) .

- 2D NMR (COSY, HSQC) : Confirm connectivity between indole and acetamide groups .

- FTIR : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

Q. Table 2. Key Characterization Data

| Technique | Critical Observations | Reference |

|---|---|---|

| X-ray Crystallography | Dihedral angle: Indole-acetamide = 85° | |

| ¹H NMR | p-tolyl methyl at δ 2.3 ppm | |

| FTIR | Hydroxyl O-H stretch at 3450 cm⁻¹ |

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

- Functional Selection : Use hybrid functionals (e.g., B3LYP) for accurate thermochemical properties .

- Basis Set : 6-31G(d,p) for geometry optimization and HOMO-LUMO gap calculation .

- Software : Gaussian or ORCA for simulating electrostatic potential maps to identify nucleophilic/electrophilic sites .

Q. Table 3. DFT Parameters for Electronic Analysis

| Functional | Basis Set | Software | Application Example | Reference |

|---|---|---|---|---|

| B3LYP | 6-31G(d,p) | Gaussian | HOMO-LUMO gap = 4.2 eV | |

| CAM-B3LYP | def2-TZVP | ORCA | Solvent effects (PCM model) |

Q. What strategies resolve contradictions between in vitro and in silico biological activity data?

Methodological Answer:

- Empirical Validation : Cross-check docking results (e.g., AutoDock Vina) with enzyme inhibition assays (IC₅₀ values) .

- Data Triangulation : Combine molecular dynamics (MD) simulations (NAMD/GROMACS) with surface plasmon resonance (SPR) to assess binding kinetics .

- Statistical Analysis : Apply Fisher’s exact test to evaluate significance of discrepancies in dose-response curves .

Q. How do structural modifications (e.g., indole/p-tolyl groups) impact bioactivity?

Methodological Answer:

Q. Table 4. Structural Modifications and Bioactivity Trends

| Modification | Effect on Bioactivity | Reference |

|---|---|---|

| p-tolyl → 4-fluorophenyl | Increased solubility | |

| Hydroxymethyl → formyl | Enhanced enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.